molecular formula C14H19N3O2S B6634625 N-(azepan-4-yl)-4-cyano-3-methylbenzenesulfonamide

N-(azepan-4-yl)-4-cyano-3-methylbenzenesulfonamide

Cat. No. B6634625
M. Wt: 293.39 g/mol
InChI Key: ZRRDLEVXZIXOAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(azepan-4-yl)-4-cyano-3-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives, which have been widely studied for their diverse pharmacological properties.

Scientific Research Applications

N-(azepan-4-yl)-4-cyano-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of N-(azepan-4-yl)-4-cyano-3-methylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in the inflammatory and cancerous processes. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(azepan-4-yl)-4-cyano-3-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines and chemokines that are involved in the inflammatory response. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(azepan-4-yl)-4-cyano-3-methylbenzenesulfonamide is its diverse pharmacological properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, which make it a promising candidate for the development of new therapeutic agents. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize the potential side effects.

Future Directions

There are several future directions for the research on N-(azepan-4-yl)-4-cyano-3-methylbenzenesulfonamide. One of the potential directions is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use in the treatment of bacterial infections. Additionally, further studies are needed to determine the optimal dosage and administration route to minimize the potential side effects.

Synthesis Methods

N-(azepan-4-yl)-4-cyano-3-methylbenzenesulfonamide is synthesized by reacting 4-cyano-3-methylbenzenesulfonyl chloride with azepane in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield.

properties

IUPAC Name

N-(azepan-4-yl)-4-cyano-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-11-9-14(5-4-12(11)10-15)20(18,19)17-13-3-2-7-16-8-6-13/h4-5,9,13,16-17H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRDLEVXZIXOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCNCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(azepan-4-yl)-4-cyano-3-methylbenzenesulfonamide

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